Z-L-Dap(Boc)-Obn
Z-L-Dap(Boc)-Obn
Brand Name:
Vulcanchem
CAS No.:
239785-37-6
VCID:
VC0131185
InChI:
InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1
SMILES:
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula:
C23H28N2O6
Molecular Weight:
428.485
Z-L-Dap(Boc)-Obn
CAS No.: 239785-37-6
Cat. No.: VC0131185
Molecular Formula: C23H28N2O6
Molecular Weight: 428.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 239785-37-6 |
|---|---|
| Molecular Formula | C23H28N2O6 |
| Molecular Weight | 428.485 |
| IUPAC Name | benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1 |
| Standard InChI Key | PKJSHTUXTOKIBY-IBGZPJMESA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator